2-Amino-5-bromo-3-(ethylamino)pyrazine
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Overview
Description
“2-Amino-5-bromo-3-(ethylamino)pyrazine” is a chemical compound with the molecular formula C6H9BrN4. It has a molecular weight of 217.07 . This compound is also known by its IUPAC name, 5-bromo-N~3~-ethyl-2,3-pyrazinediamine .
Molecular Structure Analysis
The InChI code for “2-Amino-5-bromo-3-(ethylamino)pyrazine” is 1S/C6H9BrN4/c1-2-9-6-5(8)10-3-4(7)11-6/h3H,2H2,1H3,(H2,8,10)(H,9,11) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-5-bromo-3-(ethylamino)pyrazine” include a molecular weight of 217.07 . Further details about its physical and chemical properties are not provided in the search results.Scientific Research Applications
Optoelectronic Applications : Pyrazine is a crucial molecular scaffold in organic optoelectronic materials. Efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, involving regio-selective amination reactions of dihalo-pyrrolopyrazines, have been developed. These compounds, including 2-amino-pyrrolopyrazines, show promising optical, thermal properties, and molecular packing for optoelectronic applications (Puttavva Meti et al., 2017).
Corrosion Inhibition : Pyrazine derivatives, such as 2-Amino-5-bromopyrazine, have been investigated as corrosion inhibitors. Theoretical studies using density functional theory (DFT) and molecular dynamics (MD) simulation show that these compounds can effectively inhibit corrosion, with –SH based pyrazine derivatives showing even better potential (S. Saha et al., 2016).
Antitumor Activity : Racemic ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7- carbamate, a compound related to pyrazine derivatives, has shown antitumor activity in various in vivo experiments. The preparation of its isomers revealed significant differences in biological potency (C. Temple & G. Rener, 1989).
Synthesis of Novel Organic Compounds : Novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines have been synthesized, showcasing the versatility of pyrazine derivatives in organic synthesis. These compounds have potential pharmacological activities, indicating a wide range of applications in medicinal chemistry (A. K. Kamal El‐Dean et al., 2018).
Antiinflammatory Activity : Imidazo[1,2-a]pyrazine derivatives, closely related to 2-Amino-5-bromo-3-(ethylamino)pyrazine, have been synthesized and evaluated for their antiinflammatory activity, demonstrating the potential of pyrazine derivatives in developing new anti-inflammatory drugs (E. Abignente et al., 1992).
properties
IUPAC Name |
5-bromo-3-N-ethylpyrazine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4/c1-2-9-6-5(8)10-3-4(7)11-6/h3H,2H2,1H3,(H2,8,10)(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOJEGNMDFDYBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CN=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671902 |
Source
|
Record name | 5-Bromo-N~3~-ethylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-3-(ethylamino)pyrazine | |
CAS RN |
117719-10-5 |
Source
|
Record name | 5-Bromo-N~3~-ethylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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